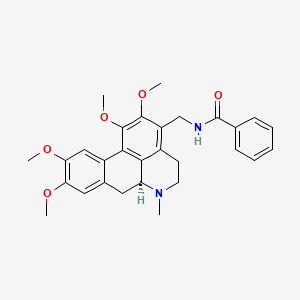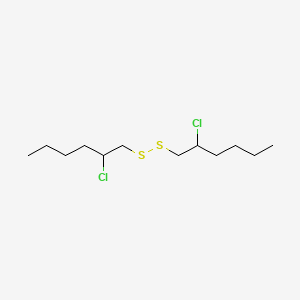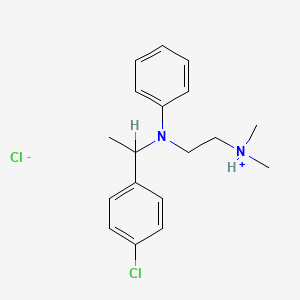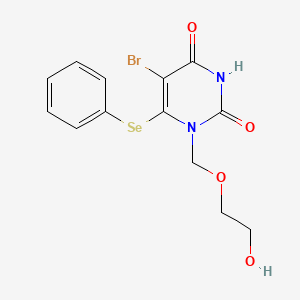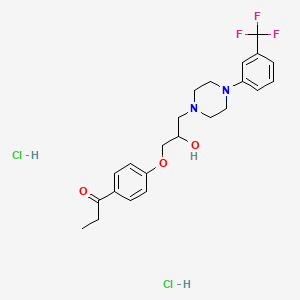
1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol dihydrochloride is a complex organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a propionyl group, a trifluoromethyl group, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Phenoxypropanol Backbone: This step involves the reaction of a phenol derivative with an epoxide to form the phenoxypropanol backbone.
Introduction of the Propionyl Group: The propionyl group is introduced through an acylation reaction using propionyl chloride in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
- 1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol
- 1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol hydrochloride
Uniqueness
1-(4-Propionylphenoxy)-3-(4-(m-trifluoromethyl)phenylpiperazinyl)propan-2-ol dihydrochloride is unique due to the presence of both the propionyl and trifluoromethyl groups, which may confer specific chemical and biological properties. Its dihydrochloride form also enhances its solubility and stability.
属性
CAS 编号 |
63957-28-8 |
|---|---|
分子式 |
C23H29Cl2F3N2O3 |
分子量 |
509.4 g/mol |
IUPAC 名称 |
1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H27F3N2O3.2ClH/c1-2-22(30)17-6-8-21(9-7-17)31-16-20(29)15-27-10-12-28(13-11-27)19-5-3-4-18(14-19)23(24,25)26;;/h3-9,14,20,29H,2,10-13,15-16H2,1H3;2*1H |
InChI 键 |
LYCOGTNKKCCKLN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


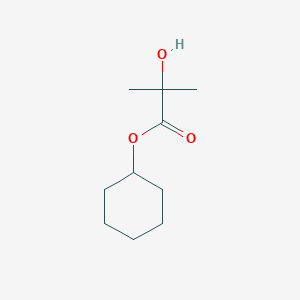

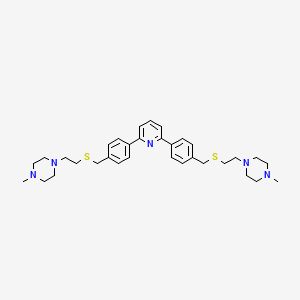
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)

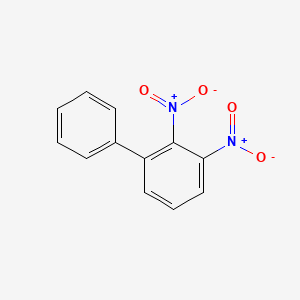
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
